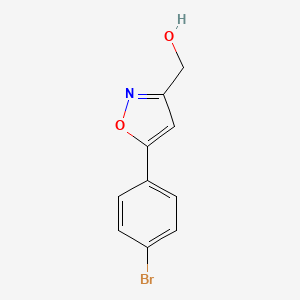

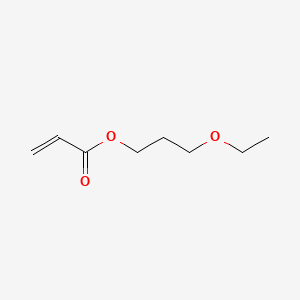

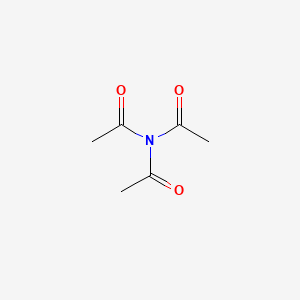

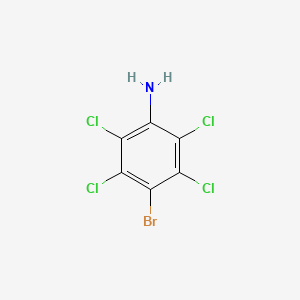

![molecular formula C15H14O2S B3055422 2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-4,4-dimethyl- CAS No. 646450-99-9](/img/structure/B3055422.png)

2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-4,4-dimethyl-

Overview

Description

“2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-4,4-dimethyl-” is a chemical compound with the linear formula C13H10OS . It is a fully synthetic version of the natural product β-lapachone, which has been isolated from the lapacho tree (Tabebuia impetiginosa or Tabebuia avellanedae) and has demonstrated promising anticancer activity .

Scientific Research Applications

Kinetic Stability

2-Alkyl-5,6-dihydro-3-thioacetyl-2H-naphtho[1,2-b]thiopyrans exhibit kinetic stability in monomeric forms at room temperature. This stability, contrasted with the dimerization tendency of unsubstituted forms, is primarily due to steric effects around the heterodiene C=C–C=S system (Moriyama, Karakasa, Saito, & Motoki, 1993).

Reactions in Organic Synthesis

These compounds can undergo various reactions, such as the Lewis Acid-Promoted Hetero Diels–Alder Reactions, forming [4+2]cycloadducts with several dienophiles. This process is efficient even at room temperature in the presence of a Lewis acid (MoriyamaSatoshi, MochizukiTakahiro, OhshimaYasuko, & SaitoTakao, 1994).

Stereochemistry and Reactivity

The stereochemistry and reactions of 3,4-disubstituted thiochromans and related dihydronaphthothiopyrans have been explored, including hydrolysis and borohydride reduction reactions. These studies contribute to a better understanding of the conformation and reactivity of these compounds (Cotterill, Livingstone, Atkinson, & Cottam, 1972).

Synthesis of Derivatives

Research into the synthesis of various derivatives of this compound, such as beta-lapachone derivatives, has been conducted. These studies help in exploring the potential biological activities and applications of these compounds (Schaffner-Sabba, Schmidt-Ruppin, Wehrli, Schuerch, & Wasley, 1984).

Photocyclization Reactions

Photocyclization reactions of related compounds have been investigated for the synthesis of naphtho[1,2-b][1]benzothiophene derivatives. This type of reaction showcases the potential of these compounds in the field of photochemistry and materials science (Sasaki, Satoh, Hirota, Nakayama, Tominaga, & Castle, 2000).

Biodesulfurization

The compound has been studied in the context of biodesulfurization, where certain bacteria can utilize derivatives of this compound as a sulfur source. This research is significant for environmental applications, particularly in the removal of sulfur compounds from fossil fuels (Kirimura, Furuya, Sato, Ishii, Kino, & Usami, 2002).

properties

IUPAC Name |

4,4-dimethyl-2,3-dihydrobenzo[h]thiochromene-5,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S/c1-15(2)7-8-18-14-10-6-4-3-5-9(10)12(16)13(17)11(14)15/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWUNFIPZKGLBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCSC2=C1C(=O)C(=O)C3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648567 | |

| Record name | 4,4-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]thiopyran-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-4,4-dimethyl- | |

CAS RN |

646450-99-9 | |

| Record name | 4,4-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]thiopyran-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.